rel-Carbovir monophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

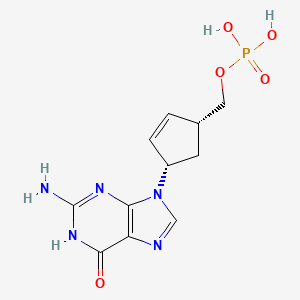

Formule moléculaire |

C11H14N5O5P |

|---|---|

Poids moléculaire |

327.23 g/mol |

Nom IUPAC |

[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1 |

Clé InChI |

OJDRNVIJFVCXOM-NKWVEPMBSA-N |

SMILES isomérique |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |

SMILES canonique |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of rel-Carbovir Monophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of rel-Carbovir monophosphate, the key intracellular metabolite of the antiretroviral prodrug Abacavir. It delves into the metabolic activation cascade, the enzymatic players, the stereochemical selectivity, and the ultimate inhibitory effect on Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase. This document synthesizes critical data to facilitate a deeper understanding for researchers in virology and drug development.

Introduction

Abacavir, a carbocyclic nucleoside analog, is a potent and selective inhibitor of HIV-1 replication.[1] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, carbovir (B1146969) triphosphate (CBV-TP). This compound (CBV-MP) is the first and pivotal phosphorylated intermediate in this activation pathway. Understanding the kinetics and enzyme-substrate interactions at each phosphorylation step is crucial for comprehending the drug's potency, selectivity, and potential for resistance.

The Metabolic Activation Pathway

The conversion of Abacavir to its active triphosphate form is a three-step enzymatic process mediated by host cellular kinases. This cascade is highly stereoselective, favoring the (-)-enantiomer of carbovir, which is the clinically active form.[2][3]

The metabolic journey begins with the deamination of Abacavir to carbovir, which is then phosphorylated. The key steps are:

-

Carbovir to this compound (CBV-MP): This initial and rate-limiting step is catalyzed by a cytosolic 5'-nucleotidase.[4] This enzyme exhibits a profound stereoselectivity, preferentially phosphorylating the (-)-enantiomer of carbovir.[3] The (+) enantiomer is a poor substrate for this enzyme, which is a primary reason for the stereospecificity of the drug's antiviral activity.[2]

-

This compound (CBV-MP) to Diphosphate (CBV-DP): The subsequent phosphorylation of CBV-MP is carried out by guanylate kinase (GMP kinase). This step also demonstrates significant stereoselectivity, with the (-) enantiomer of CBV-MP being a far more efficient substrate than the (+) enantiomer.[3]

-

Diphosphate (CBV-DP) to Triphosphate (CBV-TP): The final phosphorylation to the active carbovir triphosphate is catalyzed by several cellular kinases, including pyruvate (B1213749) kinase, phosphoglycerate kinase, and creatine (B1669601) kinase.[3]

Mechanism of HIV-1 Reverse Transcriptase Inhibition

The active metabolite, carbovir triphosphate (CBV-TP), is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT).[1] As a guanosine (B1672433) analog, CBV-TP competitively inhibits the incorporation of the natural substrate, deoxyguanosine triphosphate (dGTP), into the nascent viral DNA chain.[1][5]

Upon incorporation into the viral DNA, CBV-TP acts as a chain terminator. This is because the carbocyclic sugar moiety of carbovir lacks a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the subsequent nucleotide.[1][5] This premature termination of DNA synthesis effectively halts viral replication.

Quantitative Data

The following tables summarize the key quantitative data related to the antiviral activity and inhibitory potential of carbovir and its metabolites.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Abacavir

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| Abacavir | MT-4 | 4.0 | 160 (CEM cells) | 40 |

| Abacavir | Clinical Isolates | 0.26 | 140 (CD4+ CEM cells) | 538 |

Data sourced from Melroy J, Nair V. (2005).[6]

Table 2: Inhibition of DNA Polymerases by Carbovir Triphosphate (CBV-TP)

| DNA Polymerase | Natural Substrate | Ki (µM) for (+)-Carbovir Triphosphate |

| HIV-1 Reverse Transcriptase | dGTP | 0.04 ± 0.01 |

| Human DNA Polymerase α | dGTP | 18 ± 2 |

Data sourced from BenchChem Application Notes.[3]

Table 3: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 RT

Experimental Protocols

Determination of Intracellular Carbovir Triphosphate (CBV-TP) Levels

This protocol outlines a general enzymatic assay for the quantification of intracellular CBV-TP.

Objective: To measure the concentration of the active metabolite CBV-TP in peripheral blood mononuclear cells (PBMCs).

Principle: The assay is based on the competitive inhibition of HIV-1 reverse transcriptase. The amount of radiolabeled deoxynucleoside triphosphate incorporated into a template primer is inversely proportional to the amount of CBV-TP in the cell extract.

Materials:

-

PBMC extracts from patients

-

HIV-1 Reverse Transcriptase (RT)

-

Template primer (e.g., poly(rA)-oligo(dT))

-

Radiolabeled deoxynucleoside triphosphate (e.g., [³H]dGTP)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Cell Lysis and Extraction: Isolate PBMCs and lyse the cells to release intracellular contents. Extract the nucleotides using a suitable method (e.g., methanol-perchloric acid extraction).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template primer, and the PBMC extract.

-

Initiation of Reaction: Add a known amount of HIV-1 RT to initiate the reaction.

-

Addition of Radiolabeled Substrate: After a pre-incubation period, add the radiolabeled dGTP to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding cold TCA.

-

Precipitation and Washing: Precipitate the DNA and wash to remove unincorporated radiolabeled dGTP.

-

Quantification: Measure the radioactivity of the precipitated DNA using a scintillation counter.

-

Standard Curve: Generate a standard curve using known concentrations of CBV-TP to determine the concentration in the cell extracts.

References

- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Enzymatic Assays for Quantification of Intracellular Lamivudine and Carbovir Triphosphate Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5'-核苷酸酶的酶促检测 [sigmaaldrich.com]

rel-Carbovir monophosphate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of rel-Carbovir monophosphate. It is intended for researchers, scientists, and professionals involved in drug development and antiviral research. This document details the compound's physicochemical characteristics, analytical methodologies for its characterization, and its crucial role in the metabolic activation pathway of the antiretroviral drug, Carbovir (B1146969).

Chemical Structure and Properties

This compound, a carbocyclic nucleoside analogue, is the 5'-monophosphate derivative of Carbovir. It serves as a key intermediate in the intracellular conversion of Carbovir to its pharmacologically active triphosphate form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one | [1] |

| CAS Number | 144490-73-3 | [1] |

| Molecular Formula | C11H14N5O5P | [1] |

| Molecular Weight | 327.23 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid. | |

| Solubility | Data for this compound is not readily available. The parent compound, Carbovir, is soluble in DMSO.[2] It is advisable to first dissolve in a small amount of DMSO and then dilute with aqueous buffers. | |

| pKa | Data for this compound is not available. The parent purine (B94841) ring system has a pKa of approximately 2.3. | |

| Melting Point | Not available. | |

| Storage | 2-8°C in a refrigerator. | [3][4] |

Mechanism of Action: Intracellular Phosphorylation Pathway

This compound is a critical component in the mechanism of action of Carbovir against the Human Immunodeficiency Virus (HIV). Carbovir itself is a prodrug that must be anabolized intracellularly to its active triphosphate form, Carbovir triphosphate (CBV-TP). This metabolic activation is a stepwise phosphorylation process, with the formation of this compound being the initial and often rate-limiting step.[5]

The phosphorylation cascade is catalyzed by host cellular kinases. The initial phosphorylation of Carbovir to Carbovir monophosphate is carried out by 5'-nucleotidase.[6] Subsequently, Carbovir monophosphate is converted to the diphosphate (B83284) by guanylate kinase (GMP kinase), which exhibits a strong preference for the (-)-enantiomer.[6] Further phosphorylation to the active Carbovir triphosphate is mediated by other cellular kinases. CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator upon incorporation into the viral DNA.

Experimental Protocols

Chemical Synthesis

The synthesis of this compound typically involves the phosphorylation of the parent nucleoside, Carbovir. While specific, detailed protocols are proprietary or varied, a general laboratory-scale procedure can be outlined based on established phosphorylation methods.

Representative Protocol for the Phosphorylation of Carbovir:

-

Dissolution: Dissolve Carbovir in a suitable trialkyl phosphate (B84403) solvent (e.g., trimethyl phosphate) and cool the solution to 0°C.

-

Phosphorylation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by an appropriate method like Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a cold aqueous buffer, such as triethylammonium (B8662869) bicarbonate.

-

Purification: The crude product, containing Carbovir monophosphate, is then purified. This can be achieved by techniques such as preparative thin-layer chromatography on cellulose (B213188) plates or by ion-exchange chromatography. For TLC purification, the zone corresponding to the monophosphate is scraped, and the product is eluted with water.[7]

-

Desalting: The purified Carbovir monophosphate is desalted using a C18 solid-phase extraction column to yield the final product.[7]

Analytical Methods

The characterization and quantification of this compound are crucial for both synthetic chemistry and metabolic studies. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary analytical techniques employed.

Table 2: Analytical Methodologies for this compound

| Technique | Description |

| HPLC | Reversed-phase HPLC is a common method for the analysis of Carbovir and its phosphorylated metabolites. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) in a gradient elution.[8] Detection is commonly performed using a UV detector at 220 nm.[8] |

| ¹H and ¹³C NMR | NMR spectroscopy is essential for structural elucidation. In ¹H NMR, characteristic signals for the protons on the purine ring and the cyclopentene (B43876) moiety are expected. In ¹³C NMR, the chemical shifts of the carbon atoms provide information about the carbon skeleton. The presence of the phosphate group will influence the chemical shifts of the adjacent carbons and protons. The chemical shifts are dependent on the solvent and pH.[9] |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. In negative ion mode, characteristic fragments corresponding to the loss of the phosphate group and fragments of the nucleobase are typically observed.[11] |

Conclusion

This compound is a pivotal molecule in the study of antiretroviral therapeutics. Its chemical properties and its role as a key intermediate in the bioactivation of Carbovir underscore its importance in the fields of medicinal chemistry and pharmacology. The methodologies for its synthesis and analysis, as outlined in this guide, provide a foundation for further research and development in this area. A thorough understanding of the properties and handling of this compound is essential for any scientist working with this class of compounds.

References

- 1. molcan.com [molcan.com]

- 2. (+)-Carbovir | TargetMol [targetmol.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journalcra.com [journalcra.com]

- 9. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbovir-13C,d2 Monophosphate | Benchchem [benchchem.com]

- 11. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Spectrum of rel-Carbovir Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-Carbovir, a carbocyclic nucleoside analog, is a prodrug that undergoes intracellular phosphorylation to exert its antiviral effects. The primary active metabolite, carbovir (B1146969) triphosphate, has been most extensively studied for its potent inhibitory activity against the reverse transcriptase of the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the known antiviral spectrum of rel-Carbovir monophosphate, its mechanism of action, and the experimental protocols used to determine its activity. While the data is most robust for HIV, this guide also addresses available information regarding its activity against other viral pathogens.

Mechanism of Action

rel-Carbovir is biologically inactive upon administration and requires intracellular enzymatic conversion to its active triphosphate form. This process is initiated by the formation of carbovir monophosphate.

-

Intracellular Phosphorylation: Cellular kinases sequentially phosphorylate rel-Carbovir to carbovir monophosphate (CBV-MP), then to carbovir diphosphate (B83284) (CBV-DP), and finally to the active moiety, carbovir triphosphate (CBV-TP)[1][2].

-

Inhibition of Viral Polymerase: CBV-TP acts as a competitive inhibitor of the viral DNA polymerase, particularly the reverse transcriptase of retroviruses like HIV. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP)[2].

-

Chain Termination: Upon incorporation into the nascent viral DNA strand, CBV-TP leads to chain termination. This is because it lacks the 3'-hydroxyl group necessary for the formation of the subsequent phosphodiester bond, thereby halting DNA synthesis and viral replication[2].

dot

References

rel-Carbovir Monophosphate as a Reverse Transcriptase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of rel-Carbovir monophosphate and its active triphosphate form as a potent inhibitor of HIV-1 reverse transcriptase (RT). The document details its mechanism of action, presents key quantitative data on its inhibitory effects, and outlines comprehensive experimental protocols for its study.

Introduction

Carbovir (B1146969) is a carbocyclic nucleoside analogue of guanosine (B1672433) that demonstrates significant activity against the human immunodeficiency virus type 1 (HIV-1). As a prodrug, Carbovir requires intracellular phosphorylation to its active triphosphate form, Carbovir triphosphate (CBV-TP), to exert its antiviral effects. CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and a chain terminator of viral DNA synthesis. This guide focuses on the racemic mixture's relevant active form and its interaction with HIV-1 RT.

Mechanism of Action

The antiviral activity of Carbovir is contingent upon its metabolic activation within the host cell. This process is a three-step phosphorylation cascade mediated by cellular enzymes.

2.1. Metabolic Activation Pathway

Carbovir is first phosphorylated to Carbovir monophosphate (CBV-MP) by a cytosolic 5'-nucleotidase. Subsequently, CBV-MP is converted to Carbovir diphosphate (B83284) (CBV-DP) and finally to the active Carbovir triphosphate (CBV-TP) by other cellular kinases. It is the triphosphate metabolite that directly interacts with HIV-1 reverse transcriptase.

2.2. Inhibition of HIV-1 Reverse Transcriptase

Carbovir triphosphate is a potent inhibitor of HIV-1 reverse transcriptase.[1] It functions through a dual mechanism:

-

Competitive Inhibition: As a guanosine analogue, CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the reverse transcriptase enzyme.[2]

-

Chain Termination: Upon incorporation into the nascent viral DNA strand, CBV-TP halts further DNA synthesis. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.[1][2]

CBV-TP exhibits a high degree of selectivity, potently inhibiting HIV-1 RT with minimal effect on human cellular DNA polymerases such as alpha, beta, and gamma.[3][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Carbovir triphosphate has been quantified against both viral and human DNA polymerases. The following tables summarize key kinetic parameters from in vitro studies.

Table 1: Inhibition of HIV-1 Reverse Transcriptase by Carbovir Triphosphate

| Enzyme Target | Natural Substrate | Inhibitor | Ki (μM) | Comments |

| HIV-1 Reverse Transcriptase | dGTP | Carbovir-TP | 0.04 ± 0.01 | Potent inhibition, indicating high affinity for the viral enzyme.[5] |

Table 2: Selectivity Profile of Carbovir Triphosphate Against Human DNA Polymerases

| Enzyme Target | Natural Substrate | Inhibitor | Ki (μM) | Comments |

| Human DNA Polymerase α | dGTP | Carbovir-TP | 18 ± 2 | Significantly lower affinity compared to HIV-1 RT.[5] |

| Human DNA Polymerase β | dGTP | Carbovir-TP | > 100 | Minimal inhibition observed. |

| Human DNA Polymerase γ | dGTP | Carbovir-TP | > 100 | Minimal inhibition observed. |

Resistance to Carbovir

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Carbovir, resistance is primarily associated with specific mutations in the HIV-1 reverse transcriptase enzyme.

-

M184V Mutation: A single amino acid change from methionine to valine at position 184 of the reverse transcriptase is a common mutation observed in response to abacavir (B1662851) (a prodrug of Carbovir) treatment.[6] This mutation leads to a decrease in the efficiency of CBV-TP utilization by the enzyme.[6]

-

K65R Mutation: A mutation from lysine (B10760008) to arginine at position 65 can also contribute to reduced susceptibility to Carbovir.[7]

-

Combined Mutations: The presence of both K65R and M184V mutations can further decrease susceptibility to abacavir.[7]

Experimental Protocols

This section provides a detailed methodology for an in vitro colorimetric assay to determine the inhibitory activity of Carbovir monophosphate's active form, CBV-TP, against HIV-1 reverse transcriptase.

5.1. Principle of the Assay

This assay measures the synthesis of a DNA strand from an RNA template by HIV-1 RT. A poly(A) template is provided with an oligo(dT) primer. The reverse transcriptase extends the primer by incorporating nucleotides, including digoxigenin (B1670575) (DIG)-labeled dUTP. The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated microplate via a biotinylated primer. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is then used for detection. The colorimetric signal, developed by the HRP substrate, is proportional to the enzyme's activity.

5.2. Experimental Workflow

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of resistance to human immunodeficiency virus type 1 with reverse transcriptase mutations K65R and K65R+M184V and their effects on enzyme function and viral replication capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Metabolism of Carbovir to its Monophosphate Form

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbovir (B1146969), a carbocyclic guanosine (B1672433) analogue, is a potent reverse transcriptase inhibitor used in antiviral therapy. Its therapeutic efficacy is contingent on its intracellular conversion to the active triphosphate metabolite. The initial phosphorylation to carbovir monophosphate is the first and often rate-limiting step in this activation cascade. This technical guide provides a comprehensive overview of the enzymatic conversion of carbovir to its monophosphate form, detailing the key enzymes, reaction kinetics, and stereoselectivity. Furthermore, this document outlines detailed experimental protocols for studying this metabolic step and presents quantitative data in a clear, comparative format. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate understanding.

Enzymatic Conversion of Carbovir to Carbovir Monophosphate

The primary enzyme responsible for the conversion of carbovir to carbovir monophosphate is a cytosolic 5'-nucleotidase (cN-II) .[1][2] This enzyme, typically involved in the salvage pathway of nucleotides, catalyzes the transfer of a phosphate (B84403) group from a donor, such as ATP, to carbovir.

The phosphorylation of carbovir is a critical activation step and exhibits significant stereoselectivity. The antiviral activity of carbovir is almost exclusively attributed to its (-)-enantiomer, as it is a much more favorable substrate for cytosolic 5'-nucleotidase compared to the (+)-enantiomer.[1][3] The inefficient phosphorylation of the (+)-enantiomer represents a significant bottleneck in its metabolic activation, leading to minimal formation of the active triphosphate form.[3]

Following its formation, carbovir monophosphate is further phosphorylated to the diphosphate (B83284) by guanylate kinase, and subsequently to the active triphosphate form by other cellular kinases.[1]

Quantitative Data on Carbovir Phosphorylation

For context, the kinetic parameters for the phosphorylation of a similar nucleoside analog, acyclovir (B1169), by a purified cytoplasmic 5'-nucleotidase from rat liver have been reported. Although the substrate activity was considered inefficient, it was deemed sufficient to account for the observed levels of acyclovir phosphates in uninfected cells.[4]

| Substrate | Enzyme | Km (mM) | Relative Vmax (%) a | Source |

| Inosine (B1671953) | Cytosolic 5'-nucleotidase | 5.0 | 100 | [4] |

| Acyclovir | Cytosolic 5'-nucleotidase | 90 | 0.7 | [4] |

| (-)-Carbovir (B125634) | Cytosolic 5'-nucleotidase | Not explicitly reported | Efficiently phosphorylated | [1] |

| (+)-Carbovir | Cytosolic 5'-nucleotidase | Not explicitly reported | Not phosphorylated | [1] |

a Relative Vmax is expressed as a percentage of the rate observed with inosine as the substrate.

Experimental Protocols

In Vitro Enzyme Assay for Carbovir Monophosphorylation

This protocol describes a method to determine the kinetic parameters of carbovir phosphorylation by purified cytosolic 5'-nucleotidase.

4.1.1 Materials

-

Purified cytosolic 5'-nucleotidase

-

(-)-Carbovir and (+)-Carbovir

-

ATP (disodium salt)

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

Radiolabeled [γ-32P]ATP or a non-radioactive HPLC-based detection method

-

Thin-layer chromatography (TLC) plates (if using radiolabeling)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Scintillation counter (if using radiolabeling)

4.1.2 Procedure

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), MgCl2 (5 mM), ATP (5 mM), and varying concentrations of either (-)-carbovir or (+)-carbovir (e.g., 0.1 to 10 mM).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified cytosolic 5'-nucleotidase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction rate is linear within this period.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid (10%) or by heat inactivation.

-

Sample Processing: Neutralize the perchloric acid-terminated samples with KOH. Centrifuge to remove the precipitate.

-

Product Analysis:

-

Radiolabeling Method: Separate the reaction products (carbovir and carbovir monophosphate) using TLC. Visualize the spots by autoradiography and quantify the amount of radiolabeled carbovir monophosphate formed using a scintillation counter.

-

HPLC Method: Analyze the reaction mixture by HPLC to separate and quantify the amount of carbovir monophosphate formed. A C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of methanol (B129727) in ammonium (B1175870) acetate (B1210297) buffer) can be used. Detection can be achieved using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis: Calculate the initial velocity of the reaction for each substrate concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cellular Metabolism of Carbovir in CEM-CCRF Cells

This protocol outlines a method to study the intracellular formation of carbovir monophosphate in a human T-lymphoblastoid cell line.

4.2.1 Materials

-

CCRF-CEM cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

(-)-Carbovir

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Cell scraper

-

Centrifuge

-

HPLC-MS/MS system

4.2.2 Procedure

-

Cell Culture: Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Incubation: Seed the cells at a density of approximately 1 x 106 cells/mL and incubate with a known concentration of (-)-carbovir (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Cell Harvesting: At each time point, harvest the cells by centrifugation.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any extracellular drug.

-

Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Lyse the cells by sonication or freeze-thaw cycles.

-

Protein Precipitation: Centrifuge the cell lysate at high speed to pellet the precipitated proteins.

-

Sample Preparation: Collect the supernatant containing the intracellular metabolites and evaporate to dryness under a stream of nitrogen.

-

Analysis by HPLC-MS/MS: Reconstitute the dried extract in a suitable mobile phase and analyze by HPLC-MS/MS to identify and quantify the intracellular concentration of carbovir monophosphate. Use a validated analytical method with appropriate standards for calibration.

Visualizations

Caption: The metabolic activation pathway of (-)-carbovir.

Caption: Workflow for studying cellular carbovir metabolism.

References

- 1. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytoplasmic 5'-nucleotidase catalyzes acyclovir phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselectivity of Carbovir Enantiomers in Antiviral Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of stereochemistry in the antiviral activity of carbovir (B1146969) enantiomers. Carbovir, a carbocyclic nucleoside analogue, exists as a pair of enantiomers, designated as (+)-carbovir and (-)-carbovir (B125634). The therapeutic product, abacavir (B1662851), is the pure (-)-enantiomer. This document provides a comprehensive overview of the differential biological activities of these enantiomers, focusing on their antiviral efficacy against Human Immunodeficiency Virus (HIV), their cytotoxicity, and the underlying biochemical mechanisms that dictate their stereoselective action.

Introduction: The Stereochemical Imperative

The antiviral drug abacavir, a cornerstone in the treatment of HIV-1 infection, is the (-)-enantiomer of carbovir.[1] Its therapeutic efficacy is almost exclusively attributed to this specific stereoisomer.[1] The profound difference in biological activity between the (-)- and (+)-enantiomers underscores the importance of stereochemistry in drug design and action. This guide will explore the molecular basis for this stereoselectivity, which is not at the level of the viral target but rather in the metabolic activation of the drug.

Comparative Antiviral Activity and Cytotoxicity

The antiviral activity of the carbovir enantiomers is highly stereospecific. The (-)-enantiomer exhibits potent anti-HIV activity, while the (+)-enantiomer is reported to have significantly reduced or no activity.

Table 1: In Vitro Anti-HIV Activity of Carbovir Enantiomers

| Enantiomer | Virus Strain | Cell Line | IC₅₀ (µM) | Citation |

| (-)-Carbovir (Abacavir) | HIV-1 (Wild-type) | MT-4 | 4.0 | [2] |

| (+)-Carbovir | HIV-1 | - | >100* |

Table 2: In Vitro Cytotoxicity of (-)-Carbovir (Abacavir)

| Cell Line | CC₅₀ (µM) | Citation |

| CEM (human T-lymphoblastoid) | 160 | |

| CD4+ CEM | 140 | |

| BFU-E (human bone marrow progenitor) | 110 | [2] |

Note: Cytotoxicity data for the (+)-enantiomer is not extensively reported, but it is presumed to have a different cytotoxicity profile from the (-)-enantiomer.

Mechanism of Stereoselective Action: The Role of Intracellular Phosphorylation

Carbovir is a prodrug that must be converted to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral effect.[3] This conversion is a three-step phosphorylation process catalyzed by cellular kinases. The stereoselectivity of carbovir's antiviral activity is a direct consequence of the differential efficiency with which the enantiomers are phosphorylated.

Both the (+) and (-) enantiomers of carbovir triphosphate are potent inhibitors of HIV reverse transcriptase.[4][5] However, the cellular enzymes responsible for the initial phosphorylation steps exhibit a strong preference for the (-)-enantiomer.

Key Enzymatic Steps:

-

Carbovir to Carbovir Monophosphate: This first phosphorylation step is catalyzed by a cytosolic 5'-nucleotidase. This enzyme preferentially phosphorylates (-)-carbovir and does not significantly act on (+)-carbovir.[4]

-

Carbovir Monophosphate to Carbovir Diphosphate (B83284): This step is catalyzed by guanylate kinase (GMP kinase). This enzyme shows a remarkable stereoselectivity, with the (-)-carbovir monophosphate being a substrate that is approximately 7,000 times more efficient than the (+)-enantiomer.[4]

-

Carbovir Diphosphate to Carbovir Triphosphate: The final phosphorylation to the active triphosphate is less stereoselective.[4]

This enzymatic bottleneck at the monophosphate to diphosphate stage results in a significantly higher intracellular concentration of the active (-)-carbovir triphosphate, leading to the potent and selective antiviral activity of the (-)-enantiomer.[5]

Caption: Stereoselective intracellular activation of carbovir enantiomers.

Experimental Protocols

This protocol outlines a method for determining the 50% inhibitory concentration (IC₅₀) of carbovir enantiomers against HIV-1 in a human T-cell line.

Materials:

-

Human T-cell line (e.g., MT-4, CEM)

-

HIV-1 laboratory strain (e.g., IIIB, NL4-3)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

(-)-Carbovir and (+)-Carbovir stock solutions (in DMSO)

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the T-cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Compound Dilution: Prepare serial dilutions of the carbovir enantiomers in complete medium.

-

Infection and Treatment: Add 50 µL of the diluted compounds to the wells. Subsequently, add 50 µL of HIV-1 suspension at a predetermined multiplicity of infection (MOI). Include virus control (no drug) and cell control (no virus, no drug) wells.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a CO₂ incubator.

-

Quantification of Viral Replication: After incubation, centrifuge the plates and collect the supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control. Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC₅₀ value using a non-linear regression analysis.

Caption: Experimental workflow for determining antiviral activity (IC₅₀).

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of carbovir enantiomers using an MTT assay.

Materials:

-

Human cell line (e.g., CEM, HepG2)

-

Complete cell culture medium

-

(-)-Carbovir and (+)-Carbovir stock solutions (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Add 100 µL of serial dilutions of the carbovir enantiomers to the wells. Include cell control (no drug) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Plot the percentage of viability against the logarithm of the drug concentration and determine the CC₅₀ value using a non-linear regression analysis.

This protocol outlines a coupled-enzyme spectrophotometric assay to determine the kinetic parameters of GMP kinase for carbovir monophosphate enantiomers.

Materials:

-

Purified human GMP kinase

-

(-)-Carbovir monophosphate and (+)-Carbovir monophosphate

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Substrate Addition: Add a specific concentration of either (-)-carbovir monophosphate or (+)-carbovir monophosphate to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding a known amount of GMP kinase.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each enantiomer.

Conclusion

The profound stereoselectivity observed in the antiviral activity of carbovir enantiomers is a classic example of the importance of stereochemistry in pharmacology. The therapeutic efficacy of abacavir is solely due to the (-)-enantiomer, a consequence of the highly stereoselective intracellular phosphorylation pathway, particularly the step catalyzed by GMP kinase.[4][5] The (+)-enantiomer, being a poor substrate for the activating cellular enzymes, does not reach a therapeutically relevant intracellular concentration of its active triphosphate form. This in-depth understanding of the stereoselective metabolism of carbovir has been crucial for the development of abacavir as a successful anti-HIV drug.

References

- 1. Resolution of racemic carbovir and selective inhibition of human immunodeficiency virus by the (-) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

The Genesis of Carbovir: An In-depth Technical Guide to Early Carbocyclic Nucleoside Analogue Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research on carbocyclic nucleoside analogues, with a primary focus on Carbovir (B1146969). It details the discovery, mechanism of action, and early biological evaluation of this pivotal anti-HIV compound. The information is presented to be a valuable resource for researchers and professionals in the field of drug development, offering insights into the foundational studies that paved the way for a new class of antiviral therapeutics.

Introduction: A Novel Approach to Antiviral Therapy

The emergence of the HIV/AIDS pandemic spurred intensive research into novel antiviral agents. A significant breakthrough came from the exploration of nucleoside analogues, which act by interfering with the viral replication process. Carbocyclic nucleoside analogues, in which the furanose ring oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, represented a promising new frontier. This structural modification confers stability against hydrolytic cleavage by enzymes like phosphorylases, a common degradation pathway for traditional nucleoside analogues.[1][2]

One of the most significant compounds to emerge from this line of inquiry was Carbovir. Developed by Dr. Robert Vince and his team at the University of Minnesota, Carbovir is a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (d4G).[2][3] Early studies demonstrated its potent and selective activity against the human immunodeficiency virus (HIV).[4] This guide will delve into the foundational research that established Carbovir as a leading candidate for anti-HIV therapy.

Mechanism of Action: Targeting Viral Replication

Carbovir exerts its antiviral effect by targeting the HIV reverse transcriptase (RT), an essential enzyme for the virus's replication.[3][5] Like other nucleoside analogues, Carbovir requires intracellular activation through phosphorylation to its triphosphate form. This process is carried out by host cellular kinases.

Once converted to Carbovir triphosphate (CBV-TP), the molecule acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain during reverse transcription.[5][6][7] Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic ring of Carbovir leads to the termination of DNA chain elongation, thus halting viral replication.[3][5]

Figure 1: Mechanism of action of Carbovir.

Quantitative Biological Data

The early evaluation of Carbovir and its analogues involved determining their antiviral potency and cellular toxicity. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of cells in a given time. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| (-)-Carbovir | HIV-1 | MT-4 | ~0.05-0.1 | >100 | >1000-2000 | [4] |

| (-)-Carbovir | HIV-1 | CEM | ~0.1 | >100 | >1000 | [4] |

| (-)-Carbovir | HIV-1 | U937 | ~0.05 | >100 | >2000 | [4] |

| Zidovudine (AZT) | HIV-1 | Various | ~0.003-0.01 | ~20-200 | ~2000-6667 | [7] |

| Zalcitabine (ddC) | HIV-1 | Various | ~0.005-0.01 | ~1-10 | ~100-2000 | [4] |

Experimental Protocols

Synthesis of Carbovir

The synthesis of Carbovir has been approached through various routes. A common early method involved the use of a versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the "Vince lactam".[8][9] The following is a generalized workflow based on early synthetic strategies.

Figure 2: Generalized synthetic workflow for Carbovir.

A detailed protocol for the synthesis of Carbovir and its precursor from the Vince lactam is outlined in Current Protocols in Nucleic Acid Chemistry.[8][9] The key steps generally involve:

-

Resolution of the racemic Vince lactam to obtain the desired enantiomer.

-

Ring opening of the lactam to form a cyclopentenyl amine derivative.

-

Coupling of the cyclopentenyl amine with a purine derivative, such as 2-amino-6-chloropurine.

-

Conversion of the 6-chloro-purine intermediate to the guanine (B1146940) analogue, yielding Carbovir.[8][9]

Antiviral Activity Assays

The anti-HIV activity of Carbovir was typically assessed in various human T-lymphocyte cell lines that are susceptible to HIV infection, such as MT-4 and CEM cells.[10]

General Protocol for HIV Inhibition Assay:

-

Cell Culture: Maintain susceptible T-lymphocyte cell lines (e.g., MT-4, CEM) in appropriate culture medium.

-

Infection: Infect the cells with a known titer of HIV-1.

-

Compound Treatment: Immediately after infection, add serial dilutions of the test compound (e.g., Carbovir) to the cell cultures. Include untreated infected cells as a positive control for viral replication and uninfected cells as a negative control.

-

Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

Assessment of Viral Replication: Quantify the extent of viral replication. This can be done through various methods:

-

Syncytia Formation: Counting the number of giant multi-nucleated cells (syncytia) formed due to viral infection.

-

Reverse Transcriptase (RT) Activity Assay: Measuring the activity of RT in the culture supernatant.

-

p24 Antigen Capture ELISA: Quantifying the amount of the viral core protein p24 in the culture supernatant.

-

-

Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of viral replication against the drug concentration.

Cytotoxicity Assays

Assessing the cytotoxicity of a compound is crucial to determine its therapeutic window. The MTT and LDH assays are commonly used methods for this purpose.[10][11][12]

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.[12]

LDH Release Assay Protocol:

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[10]

-

LDH Reaction: Add the LDH reaction mixture to each well.[11]

-

Incubation: Incubate the plate at room temperature, protected from light.[11]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11]

-

Data Analysis: Calculate the percentage of cytotoxicity and determine the CC50 value.[10]

Figure 3: General workflow for cytotoxicity assays.

Conclusion

The early research on Carbovir marked a significant advancement in the field of antiviral drug discovery. Its unique carbocyclic structure provided enhanced stability, while its potent and selective inhibition of HIV reverse transcriptase established it as a highly promising therapeutic candidate. The foundational studies detailed in this guide not only led to the development of Abacavir (B1662851) (Ziagen®), a crucial component of combination antiretroviral therapy, but also paved the way for the exploration of a wide range of other carbocyclic nucleoside analogues for the treatment of various viral diseases.[3] The methodologies and principles established during this early research continue to be relevant in the ongoing quest for novel and effective antiviral agents.

References

- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vince Group | Center for Drug Design [drugdesign.umn.edu]

- 3. The Importance of Technology Transfer | Better World [autm.net]

- 4. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide on the Biological Activity of Carbocyclic Inosine-5'-Monophosphate Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of carbocyclic inosine-5'-monophosphate (cIMP) analogues, a class of compounds with significant therapeutic potential. The replacement of the ribose moiety with a carbocyclic ring confers enhanced metabolic stability, making these analogues promising candidates for antiviral, anticancer, and immunosuppressive therapies. This document details their mechanism of action as inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), presents key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

The Central Role of IMPDH in Purine (B94841) Metabolism

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of purine nucleotides.[1] It catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the production of guanosine (B1672433) triphosphate (GTP).[1] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, IMPDH has emerged as a significant target for various therapeutic interventions.[1]

Humans express two isoforms of IMPDH, type I and type II, which share approximately 84% sequence identity.[2] While IMPDH I is constitutively expressed, IMPDH II is upregulated in proliferating cells, such as activated lymphocytes and cancer cells, making it a key target for selective inhibitors.[2]

Caption: The de novo purine biosynthesis pathway and the inhibitory action of carbocyclic IMP analogues on IMPDH.

Quantitative Analysis of IMPDH Inhibition

The inhibitory potency of carbocyclic inosine-5'-monophosphate analogues and other related compounds against IMPDH is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the inhibitory activities of selected compounds against human IMPDH isoforms.

Table 1: Inhibitory Activity of Selected Compounds against Human IMPDH Isoforms

| Compound | Target Isoform | IC50 (nM) | Ki (nM) | Inhibition Type |

| Mycophenolic Acid | IMPDH II | 20,000 | - | Uncompetitive |

| Merimepodib (VX-497) | IMPDH II | 7.0 | - | Uncompetitive |

| AVN-944 (VX-944) | IMPDH I & II | - | 6-10 | Noncompetitive |

| VX-148 | IMPDH II | - | 6 | Uncompetitive |

| Sappanone A | IMPDH II | - | - | Covalent |

| IMPDH2-IN-5 | IMPDH II | 620 | - | Covalent |

| FF-10501-01 | IMPDH I & II | - | - | Potent Inhibitor |

Note: Data compiled from multiple sources.[3][4] The type of inhibition and the specific assay conditions can influence the measured values.

Experimental Protocols

IMPDH Inhibition Assay (Spectrophotometric)

This protocol outlines a standard enzymatic assay to determine the IC50 of a test compound against IMPDH by monitoring the production of NADH.

Materials:

-

Purified human IMPDH1 or IMPDH2

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

-

IMP (Inosine-5'-monophosphate) solution

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide) solution

-

Test compound dilutions

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer, followed by the desired concentration of the test compound.

-

Add the IMP and NAD+ solutions to the wells.

-

Initiate the reaction by adding the IMPDH enzyme to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 30 minutes).

-

The rate of NADH production is determined from the linear phase of the reaction curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death.[5][6][7][8]

Materials:

-

The virus of interest

-

Cell culture medium (e.g., MEM with 5% FBS)[5]

-

Test compound dilutions

-

96-well cell culture plates

-

Staining solution (e.g., crystal violet or neutral red)[5][9]

-

Plate reader

Procedure:

-

Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.[5]

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).[5]

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes approximately 80% CPE in the virus control wells within the incubation period.[5][8]

-

Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.[5]

-

Remove the medium and stain the remaining viable cells with a staining solution like crystal violet.[6][8]

-

After a suitable incubation period, wash the plates to remove excess stain and allow them to dry.[6]

-

Solubilize the stain and measure the absorbance at the appropriate wavelength using a plate reader.[8]

-

The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the viral CPE by 50%.[5]

Viral Load Quantification by qRT-PCR

This protocol details the quantification of viral RNA in infected cells treated with a test compound.[10][11]

Materials:

-

Infected and treated cell lysates or supernatant

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Virus-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the cell lysates or supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and the appropriate primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, virus-specific primers, and qPCR master mix in a reaction plate.[12]

-

Real-Time PCR: Perform the real-time PCR using a thermal cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.[12]

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. The viral load can be quantified by either absolute quantification using a standard curve of known viral copy numbers or by relative quantification, comparing the Ct values of treated samples to untreated controls.[11]

Experimental and Logical Workflows

High-Throughput Screening (HTS) Cascade for IMPDH Inhibitors

The discovery of novel IMPDH inhibitors often begins with a high-throughput screening campaign, followed by a series of assays to confirm and characterize the hits.

Caption: A typical high-throughput screening cascade for the identification of novel IMPDH inhibitors.[13][14]

Preclinical Development Workflow for Antiviral cIMP Analogues

The preclinical development of a promising antiviral carbocyclic IMP analogue involves a multi-stage process to evaluate its efficacy and safety before it can be considered for clinical trials.

Caption: A logical workflow for the preclinical development of antiviral carbocyclic IMP analogues.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 5. protocols.io [protocols.io]

- 6. pblassaysci.com [pblassaysci.com]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. med.unc.edu [med.unc.edu]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of rel-Carbovir Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a carbocyclic nucleoside analog that exhibits potent antiviral activity, particularly against the human immunodeficiency virus (HIV). Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form. The initial phosphorylation to Carbovir monophosphate is a critical rate-limiting step in this activation pathway. This document provides detailed protocols for the chemical and enzymatic synthesis of rel-Carbovir monophosphate, a racemic mixture of the enantiomers of Carbovir monophosphate, for research and development purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a widely used method that offers the advantage of producing both enantiomers. The most common approach involves the phosphorylation of Carbovir using phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent.

Experimental Protocol

Materials:

-

rel-Carbovir

-

Trimethyl phosphate (TMP) or other trialkyl phosphate, anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5), cold

-

Anhydrous pyridine

-

Argon or Nitrogen gas

-

Standard laboratory glassware, dried

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve rel-Carbovir in anhydrous trimethyl phosphate.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0°C.[1]

-

Continue stirring the reaction mixture at 0°C for a period of 2 to 4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by slowly adding the reaction mixture to a cold (0°C) solution of 1 M triethylammonium bicarbonate (TEAB) buffer.

-

Stir the resulting mixture for 1 hour while allowing it to warm to room temperature.

-

The crude this compound solution is now ready for purification.

Quantitative Data for Chemical Synthesis

| Parameter | Value/Condition | Reference |

| Starting Material | (+)-Carbovir | [1] |

| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) | [1] |

| Solvent | Trimethyl phosphate | [1] |

| Reaction Temperature | 0°C | [1] |

| Reaction Time | 2-4 hours | [1] |

| Quenching Agent | Cold triethylammonium bicarbonate buffer | [1] |

Enzymatic Synthesis of Carbovir Monophosphate

The enzymatic synthesis of Carbovir monophosphate offers a green and highly selective alternative to chemical methods. Cellular enzymes, particularly 5'-nucleotidases, can catalyze the phosphorylation of Carbovir. It is important to note that this enzymatic phosphorylation is stereoselective, with a strong preference for the biologically active (-)-enantiomer of Carbovir.[1] The (+)-enantiomer is a poor substrate for these enzymes.[1] Therefore, when using rel-Carbovir as a starting material, the primary product will be the (-)-Carbovir monophosphate.

Experimental Protocol

Materials:

-

rel-Carbovir

-

5'-Nucleotidase (from a suitable source, e.g., bovine or snake venom)

-

Tris-HCl buffer (pH 7.5-8.5)

-

Magnesium chloride (MgCl₂)

-

A phosphate donor (e.g., Adenosine triphosphate - ATP, or a phosphate buffer system)

-

Incubator or water bath at 37°C

-

Enzyme quenching solution (e.g., perchloric acid or by heating)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the phosphate donor.

-

Dissolve rel-Carbovir in the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding a solution of 5'-nucleotidase to the mixture.

-

Incubate the reaction at 37°C. The optimal reaction time will depend on the enzyme concentration and substrate and should be determined empirically (e.g., by taking time-course samples).

-

Monitor the formation of the monophosphate product by HPLC.

-

Terminate the reaction by adding an enzyme quenching solution or by heat inactivation.

-

The crude (-)-Carbovir monophosphate solution is now ready for purification.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value/Condition | Reference |

| Enzyme | 5'-Nucleotidase | [1] |

| Substrate | (-)-enantiomer of Carbovir (preferred) | [1] |

| Stereoselectivity | High for the (-)-enantiomer | [1] |

| General Yield Range for Nucleoside Monophosphates | 40-90% | [2][3] |

Note: The yield for the enzymatic phosphorylation of rel-Carbovir will be dependent on the specific activity of the 5'-nucleotidase used and the reaction conditions. The yield will primarily reflect the conversion of the (-)-enantiomer.

Purification of this compound

Anion-exchange chromatography is the most effective method for purifying nucleoside monophosphates from the reaction mixture, separating them from unreacted nucleosides, inorganic phosphate, and other charged byproducts.[1]

Experimental Protocol

Materials:

-

Crude this compound solution

-

Anion-exchange resin (e.g., DEAE-Sephadex, Q-Sepharose)

-

Triethylammonium bicarbonate (TEAB) or ammonium (B1175870) bicarbonate buffer, for gradient elution (e.g., 0.05 M to 1 M)

-

Chromatography column

-

Fraction collector

-

UV detector or other suitable monitoring system

Procedure:

-

Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with a low concentration of the elution buffer (e.g., 0.05 M TEAB).

-

Load the crude this compound solution onto the column.

-

Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elute the bound this compound using a linear gradient of the elution buffer (e.g., from 0.05 M to 1 M TEAB).

-

Collect fractions and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Analyze the fractions containing the product by HPLC to confirm purity.

-

Pool the pure fractions and remove the volatile buffer by lyophilization.

Purification Parameters

| Parameter | Description |

| Chromatography Mode | Anion-Exchange Chromatography |

| Stationary Phase | DEAE-Sephadex, Q-Sepharose, or similar strong/weak anion exchanger |

| Mobile Phase | A gradient of triethylammonium bicarbonate (TEAB) or ammonium bicarbonate buffer |

| Detection | UV absorbance at ~254 nm |

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. Both ion-exchange and reversed-phase HPLC can be utilized.

Experimental Protocol (Reversed-Phase HPLC)

Materials:

-

Purified this compound sample

-

HPLC-grade water

-

HPLC-grade methanol (B129727) or acetonitrile

-

A suitable ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) for reversed-phase analysis

-

A suitable buffer (e.g., potassium phosphate)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Procedure:

-

Prepare the mobile phase, consisting of an aqueous buffer (potentially with an ion-pairing agent) and an organic modifier (methanol or acetonitrile).

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.

-

Inject the sample onto the HPLC system.

-

Run the analysis using either an isocratic or gradient elution method.

-

Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Analyze the resulting chromatogram to determine the retention time and purity of the product.

HPLC Analysis Parameters

| Parameter | Description | Reference |

| Chromatography Mode | Reversed-Phase HPLC | |

| Stationary Phase | C18 column | |

| Mobile Phase A | 0.1 M potassium dihydrogen phosphate, pH 6.0 | |

| Mobile Phase B | 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium hydrogen sulphate, 20% methanol, pH 6.0 | |

| Flow Rate | Typically 0.5 - 1.5 mL/min | |

| Detection | UV absorbance at ~254 nm | [4] |

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

References

Application Notes and Protocols for the Quantification of rel-Carbovir Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a carbocyclic nucleoside analog that is a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. As a prodrug, Carbovir requires intracellular phosphorylation to its active triphosphate form. The initial phosphorylation step to Carbovir monophosphate is a critical, rate-limiting step in its mechanism of action. rel-Carbovir refers to the racemic mixture of the two enantiomers of Carbovir. The antiviral activity is primarily associated with the (-)-enantiomer, which is preferentially phosphorylated by cellular enzymes. Accurate quantification of Carbovir monophosphate is therefore essential for pharmacokinetic studies, drug metabolism research, and the overall development of Carbovir-based therapeutics.

These application notes provide a detailed overview of the analytical methodologies for the quantification of Carbovir monophosphate in biological matrices, with a focus on intracellular analysis. While methods specifically validated for rel-Carbovir monophosphate are not abundantly described in the literature, established ion-pairing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Carbovir and its phosphorylated metabolites can be readily applied.

Metabolic Pathway of Carbovir

Carbovir is anabolized intracellularly by host cell kinases in a stepwise phosphorylation cascade to its active triphosphate moiety. The initial conversion to Carbovir monophosphate is catalyzed by 5'-nucleotidase. Subsequently, guanylate kinase catalyzes the formation of the diphosphate, which is then converted to the active triphosphate form by other cellular kinases. This pathway is crucial for the antiviral efficacy of Carbovir.

Application Notes & Protocols: HPLC-MS/MS Method for Intracellular rel-Carbovir Monophosphate Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir (B1146969) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is clinically used in its prodrug form, abacavir (B1662851), for the treatment of HIV infection.[1][2][3] Upon intracellular uptake, abacavir is converted to its active metabolite, carbovir triphosphate (CBV-TP), which competes with natural deoxynucleotides for incorporation into viral DNA, leading to chain termination. The initial phosphorylation step to the monophosphate form is a critical activation step in its mechanism of action. Therefore, the quantitative analysis of intracellular rel-Carbovir monophosphate is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, aiding in the optimization of dosing regimens and the development of new antiretroviral therapies.

This document provides a detailed application note and protocol for the sensitive and selective quantification of intracellular this compound using a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Signaling Pathway of Carbovir Activation

The intracellular activation of abacavir to carbovir triphosphate is a multi-step enzymatic process. The following diagram illustrates the key phosphorylation steps.

Caption: Intracellular phosphorylation cascade of abacavir to its active triphosphate form.

Experimental Protocols

This section details the materials and methods for the quantification of intracellular this compound.

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., [¹³C₅]-Carbovir Monophosphate)

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Perchloric acid (PCA)

-

Potassium hydroxide (B78521) (KOH)

-

Phosphate-buffered saline (PBS)

-

Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

Sample Preparation: Intracellular Extraction

The following protocol describes the extraction of intracellular nucleotides from cultured cells.

-

Cell Culture and Treatment: Culture cells to the desired density and treat with abacavir at various concentrations and time points.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Count the cells to ensure accurate normalization of the final results.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

-

-

Cell Lysis and Nucleotide Extraction:

-

To the cell suspension, add an equal volume of ice-cold 0.8 M perchloric acid (PCA).

-

Vortex vigorously for 30 seconds to ensure complete cell lysis.

-

Incubate the mixture on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Carefully collect the supernatant containing the intracellular nucleotides.

-

-

Neutralization:

-

Neutralize the acidic extract by adding a calculated volume of ice-cold 2 M potassium hydroxide (KOH).

-

Vortex briefly and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the neutralized supernatant for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis

Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Hypercarb Porous Graphitic Carbon (PGC) Column (100 x 2.1 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 10 with Ammonium Hydroxide |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-10 min: 5-50% B; 10-12 min: 50-95% B; 12-15 min: 95% B; 15.1-20 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

MRM Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| This compound | 328.1 | 152.1 | 25 |

| Internal Standard | 333.1 | 157.1 | 25 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is calculated from the mass of Carbovir ([C11H14N5O2]+, m/z 248.114) plus the mass of a monophosphate group (HPO3, ~80 Da).[4] The product ion corresponds to the carbovir nucleobase fragment ([C5H6N5O]+).[4]

Experimental Workflow

The following diagram provides a visual representation of the entire experimental process, from sample preparation to data analysis.

Caption: Workflow for intracellular this compound analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described HPLC-MS/MS method. These values are based on typical performance for similar intracellular nucleotide analyses and should be validated in the user's laboratory.

| Parameter | Expected Value |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy | 85 - 115% |

| Precision (CV%) | < 15% |

| Recovery | > 80% |

Conclusion